Phytomonic acid

Vue d'ensemble

Description

Ce composé se trouve principalement dans les bactéries Gram-négatives telles que Lactobacillus arabinosus, les protozoaires et l'huile de graines de Byrsocarpus coccineus (Connaraceae) . La structure cyclique du cyclopropane de l'acide phytomonique se comporte de manière similaire à une double liaison, ce qui peut jouer un rôle dans la régulation de la fluidité de la membrane cellulaire .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : L'acide phytomonique peut être synthétisé par hydrogénation d'acides gras insaturés. Le processus implique la cyclopropanation de l'acide cis-vaccénique (acide cis-11-octadécénoïque) en utilisant un catalyseur approprié dans des conditions d'hydrogénation . La réaction nécessite généralement un catalyseur métallique tel que le palladium ou le platine et est effectuée sous haute pression et température pour obtenir la formation désirée du cycle cyclopropane.

Méthodes de production industrielle : La production industrielle d'acide phytomonique implique l'extraction de sources naturelles telles que l'huile de graines de Byrsocarpus coccineus et les cultures bactériennes de Lactobacillus arabinosus . Le processus d'extraction comprend l'extraction lipidique en utilisant des solvants comme l'acétone et l'éther diéthylique, suivie d'une purification par des techniques telles que la chromatographie sur colonne et la recristallisation .

Analyse Des Réactions Chimiques

Types de réactions : L'acide phytomonique subit diverses réactions chimiques, notamment :

Oxydation : Le cycle cyclopropane peut être oxydé pour former des époxydes ou des diols sous l'influence d'agents oxydants tels que le permanganate de potassium ou le tétroxyde d'osmium.

Réduction : Le groupe acide carboxylique peut être réduit en alcool en utilisant des agents réducteurs comme l'hydrure de lithium et d'aluminium.

Réactifs et conditions courants :

Oxydation : Permanganate de potassium, tétroxyde d'osmium et peroxyde d'hydrogène.

Réduction : Hydrure de lithium et d'aluminium, borohydrure de sodium.

Substitution : Agents halogénants (par exemple, brome, chlore), nucléophiles (par exemple, amines, thiols).

Principaux produits formés :

Oxydation : Époxydes, diols.

Réduction : Alcools.

Substitution : Dérivés halogénés, composés cyclopropaniques substitués.

4. Applications de la recherche scientifique

L'acide phytomonique a un large éventail d'applications dans la recherche scientifique, notamment :

5. Mécanisme d'action

L'acide phytomonique exerce ses effets principalement par son incorporation dans les structures lipidiques cellulaires. La structure cyclique du cyclopropane influence la fluidité et l'intégrité de la membrane, ce qui peut affecter divers processus cellulaires . La structure ramifiée distinctive de l'acide phytomonique en fait un point d'intérêt dans l'étude des voies de biosynthèse des lipides, en particulier dans la façon dont les organismes synthétisent et incorporent les acides gras cyclopropaniques dans leurs membranes .

Applications De Recherche Scientifique

Pharmacological Applications

1.1 Endocrine Disruption Studies

Phytomonic acid has been identified as a candidate for virtual screening to assess its binding properties to nuclear receptors, particularly the peroxisome proliferator-activated receptor gamma (PPARγ). In a study involving the screening of 252 fatty acids, this compound was found to bind with a dissociation constant () between 100-250 μM, indicating its potential role as an endocrine-disrupting chemical (EDC) . This suggests that PTA may influence metabolic pathways regulated by PPARγ, which is crucial in energy homeostasis and fat storage.

1.2 Antimicrobial Properties

Research indicates that this compound is produced by certain bacteria such as Burkholderia cenocepacia, which is known for its role in cystic fibrosis infections. The presence of PTA in bacterial cultures has been linked to differential gene expression related to virulence factors, including antimicrobial resistance . This suggests that this compound could play a role in the pathogenicity of certain bacteria and may be considered for developing antimicrobial agents.

Microbiological Applications

2.1 Probiotic Research

This compound is produced by specific strains of lactic acid bacteria (LAB), which are often utilized as probiotics. The metabolic pathways involved in the synthesis of PTA can influence the probiotic characteristics of these bacteria. For example, Lactobacillus arabinosus has been shown to produce this compound, which may enhance its probiotic efficacy through modulation of gut microbiota composition .

Metabolomic Profiling

3.1 Clinical Relevance

This compound has been detected in various metabolomic studies involving patients with inflammatory diseases such as cystic fibrosis and diabetes. Its presence in human samples raises questions about its role in influencing microbiome structure and function . Future research may explore whether PTA contributes to inflammatory processes or serves as a biomarker for specific diseases.

Data Tables

Case Studies

- Endocrine Disruption Screening : A study utilized molecular docking techniques to screen this compound among other fatty acids for potential endocrine disruption effects, highlighting its significance in toxicology and environmental health .

- Microbial Production : Investigations into Burkholderia cenocepacia cultures revealed consistent production of this compound under various growth conditions, indicating its metabolic relevance and potential clinical implications for cystic fibrosis treatment .

- Probiotic Functionality : The impact of this compound on the probiotic properties of LAB was assessed through metabolic profiling, suggesting that PTA may enhance the health benefits associated with these microorganisms .

Mécanisme D'action

Phytomonic acid exerts its effects primarily through its incorporation into cellular lipid structures. The cyclopropane ring structure influences membrane fluidity and integrity, which can affect various cellular processes . The distinctive branched-chain structure of this compound makes it a point of interest in studying lipid biosynthesis pathways, particularly in how organisms synthesize and incorporate cyclopropane fatty acids into their membranes .

Comparaison Avec Des Composés Similaires

L'acide phytomonique est similaire à d'autres acides gras cyclopropaniques, tels que :

Acide lactobacillique :

Acide cis-vaccénique : Un acide gras insaturé qui sert de précurseur à la biosynthèse de l'acide phytomonique.

Unicité : La structure cyclique unique du cyclopropane de l'acide phytomonique et son rôle dans la régulation de la fluidité de la membrane cellulaire le distinguent des autres acides gras. Sa capacité à influencer l'intégrité de la membrane et ses propriétés antimicrobiennes potentielles en font un composé précieux pour la recherche et les applications industrielles .

Activité Biologique

Phytomonic acid, also known as lactobacillic acid, is a cyclopropane fatty acid (CFA) produced by certain strains of Lactobacillus, particularly Lactobacillus reuteri. This compound has garnered attention due to its potential biological activities, particularly in the context of microbiota-host interactions and immunomodulation.

Chemical Structure and Properties

This compound is characterized by its long-chain structure with a cyclopropane ring. Its molecular formula is C18H34O2, and it is classified as a branched-chain fatty acid. The presence of the cyclopropane moiety is significant as it influences the compound's biochemical properties and biological activities.

Sources and Production

This compound is primarily produced by Lactobacillus species during fermentation processes. It can be isolated from various fermented foods and probiotic supplements. The production of this compound is linked to the metabolic pathways of these bacteria, particularly involving cyclopropane fatty acid synthase (CFA synthase) enzymes.

1. Immunomodulatory Effects

Research indicates that this compound exhibits immunomodulatory properties. A study demonstrated that purified lactobacillic acid could suppress tumor necrosis factor (TNF) production in activated THP-1 human monocytoid cells, suggesting its role in modulating inflammatory responses . However, it was noted that the suppression of TNF was not directly correlated with the concentration of lactobacillic acid, indicating that other mechanisms might be involved in its immunomodulatory effects.

2. Influence on Gut Microbiota

This compound has been shown to influence the composition and activity of gut microbiota. In a metabolomic profiling study, this compound was detected in various growth media used for bacterial cultures, highlighting its potential role in microbial interactions within the gut environment . The presence of this compound may affect the metabolic pathways of other gut microbes, contributing to a balanced gut microbiome.

3. Impact on Dauer Recovery in C. elegans

A notable study investigated the effects of this compound on the recovery from the dauer state in Caenorhabditis elegans. Supplementation with this compound was found to reduce recovery rates in daf-2(e1368) mutants, indicating that increased levels of CFA might inhibit recovery from this developmental stage . This suggests a complex interplay between dietary fatty acids and developmental signaling pathways.

Case Study 1: Refsum's Disease

In patients with Refsum's disease, dietary interventions aimed at reducing phytanic acid levels have shown clinical improvements. A controlled diet led to decreased levels of phytanic acid in blood and adipose tissue, which correlated with improvements in nerve conduction velocity and muscle strength . This underscores the importance of phytanic acid metabolism in specific pathological conditions.

Case Study 2: Probiotic Applications

The application of probiotics containing this compound has been explored for their potential benefits in inflammatory bowel diseases (IBD). Probiotic strains producing this compound may help alleviate intestinal inflammation through their immunomodulatory effects, although further research is needed to clarify these mechanisms .

Research Findings Summary

Propriétés

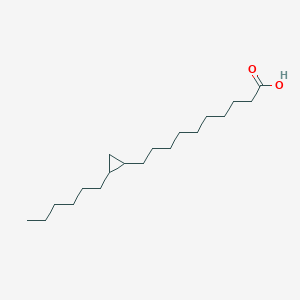

IUPAC Name |

10-(2-hexylcyclopropyl)decanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H36O2/c1-2-3-4-10-13-17-16-18(17)14-11-8-6-5-7-9-12-15-19(20)21/h17-18H,2-16H2,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJKRDVKGCQRKBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1CC1CCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H36O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10964568 | |

| Record name | 10-(2-Hexylcyclopropyl)decanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10964568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

503-06-0 | |

| Record name | 11,12-Methyleneoctadecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=503-06-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phytomonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000503060 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10-(2-Hexylcyclopropyl)decanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10964568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.